molecular formula C17H15Br B8492901 11-Bromomethyl-9,10-dihydro-9,10-ethanoanthracene

11-Bromomethyl-9,10-dihydro-9,10-ethanoanthracene

Cat. No. B8492901
M. Wt: 299.2 g/mol
InChI Key: GOMXVNXPGIXWJB-UHFFFAOYSA-N
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Patent
US05192762

Procedure details

9,10-Dihydro-9,10-ethanoanthracene-11-methanol (1.2 gm), imidazole (0.7 gm) and chlorodiphenylphosphine (1.4 gm) were combined in toluene (80 ml) and treated dropwise with bromine (1.0 gm). The mixture was stirred 10 minutes, then extracted with 10% sodium hydroxide (50 ml) and water (50 ml). The toluene was removed on a rotary evaporator and the residue was dissolved in 1:1 methylene chloride/hexane and placed on a silica gel column. The column was eluted with 1:1 methylene chloride/hexane and the eluant removed on a rotary evaporator to give the product.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[CH:13]3[CH2:15][CH:16]([CH2:17]O)[CH:6]([C:7]4[C:12]3=[CH:11][CH:10]=[CH:9][CH:8]=4)[C:5]=2[CH:4]=[CH:3][CH:2]=1.N1C=CN=C1.ClP(C1C=CC=CC=1)C1C=CC=CC=1.[Br:38]Br>C1(C)C=CC=CC=1>[Br:38][CH2:17][CH:16]1[CH:6]2[C:5]3[CH:4]=[CH:3][CH:2]=[CH:1][C:14]=3[CH:13]([C:12]3[C:7]2=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH2:15]1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C1=CC=CC=2C3C4=CC=CC=C4C(C12)CC3CO
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
ClP(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 10% sodium hydroxide (50 ml) and water (50 ml)
CUSTOM
Type
CUSTOM
Details
The toluene was removed on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 1:1 methylene chloride/hexane
WASH
Type
WASH
Details
The column was eluted with 1:1 methylene chloride/hexane
CUSTOM
Type
CUSTOM
Details
the eluant removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrCC1CC2C3=CC=CC=C3C1C=1C=CC=CC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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